

what is (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA

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Compound of Interest

Compound Name: (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA

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An In-Depth Technical Guide to (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA: A Novel Intermediate in Fatty Acid Metabolism

Abstract

(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA is a specialized acyl-coenzyme A thioester. Structurally, it is a 20-carbon fatty acyl chain featuring four cis (Z) double bonds and a hydroxyl group at the third carbon (C3) with R-stereochemistry. This molecule is recognized as a key, albeit transient, intermediate in the mitochondrial beta-oxidation of specific polyunsaturated fatty acids (PUFAs). Its unique configuration, particularly the double bond at the C17 position, suggests its origin from omega-3 fatty acids. This guide provides a comprehensive technical overview of its biochemical significance, metabolic context, and the methodologies pertinent to its study, tailored for researchers in biochemistry, metabolism, and drug development.

Introduction: The Significance of 3-Hydroxyacyl-CoA Intermediates

In the intricate landscape of lipid metabolism, fatty acid beta-oxidation is a cornerstone process for energy production. This catabolic spiral systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. The pathway involves a recurring sequence of four

enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage.

The second step, hydration, is catalyzed by enoyl-CoA hydratases, which add water across a double bond formed in the first step. This reaction creates a 3-hydroxyacyl-CoA intermediate. The stereochemistry of this hydroxyl group is critical; mitochondrial beta-oxidation typically produces the L- or (S)-stereoisomer. The presence of a (3R)-hydroxy group, as seen in **(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA**, points towards a non-canonical pathway, often involving the breakdown of unsaturated fatty acids with double bonds at even-numbered positions.

Biochemical Profile and Structure

The defining features of **(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA** dictate its metabolic fate and analytical characteristics.

- **Parent Acid:** The acyl chain is derived from an icosatetraenoic acid (20:4).
- **Omega-3 Family:** The terminal double bond at C17 (or ω -3 position) firmly places its precursor in the omega-3 family of fatty acids.
- **Acyl-CoA Thioester:** The carboxyl group is activated by linkage to Coenzyme A, a universal requirement for fatty acids to enter metabolic pathways like beta-oxidation.
- **(3R)-Hydroxy Group:** This stereoisomer is distinct from the (3S)-hydroxyacyl-CoA intermediates of standard beta-oxidation and requires specialized enzymatic machinery for its processing.

Property	Description
IUPAC Name	S-(2-((((R)-3-hydroxy-1-oxoicosa-8Z,11Z,14Z,17Z-tetraen-1-yl)amino)ethyl) 3-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propanoate
Molecular Formula	C ₄₁ H ₆₆ N ₇ O ₁₈ P ₃ S
Canonical SMILES	<chem>CC(C)(CO(O)O)OC[C@H]1N2C=NC3=C(N=CN=C32)N)O">C@HO(O)O)O">C@@HO</chem>
InChI Key	AOVBEXARRYBGEI-LCKRENMZSA-N
Metabolic Role	Intermediate in the beta-oxidation of omega-3 polyunsaturated fatty acids.
Key Structural Features	20-carbon acyl chain, 4 cis double bonds, (3R)-hydroxy group, Coenzyme A thioester.
Associated Pathways	Fatty Acid Beta-Oxidation, Omega-3 Fatty Acid Metabolism.

Metabolic Context: The Beta-Oxidation of Omega-3 PUFAs

The catabolism of polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3) requires auxiliary enzymes to handle the pre-existing double bonds. When beta-oxidation encounters a double bond, its position and configuration determine the enzymatic steps needed for its resolution.

(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA is specifically formed during the oxidation of a precursor where a cis-double bond is located at an even-numbered carbon. The standard enoyl-CoA hydratase is unable to process the resulting 2,x-dienoyl-CoA intermediate. Instead, the pathway diverges, as depicted below.



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Caption: Metabolic formation of the (3R)-hydroxy intermediate.

Causality of the Pathway:

- **Initial Dehydrogenation:** An acyl-CoA dehydrogenase acts on the precursor PUFA-CoA, introducing a double bond at the C2 position and creating a 2,x-dienoyl-CoA intermediate.
- **Atypical Hydration:** The canonical enoyl-CoA hydratase cannot act on this substrate. Instead, an enzyme like 2,4-dienoyl-CoA hydratase (part of the multifunctional enzyme complex) hydrates the C2-C3 double bond. This specific enzymatic action results in the formation of the (3R)-hydroxy stereoisomer.
- **Stereochemical Conversion:** The core beta-oxidation machinery is specific for the (3S)-hydroxyacyl-CoA stereoisomer. Therefore, the newly formed (3R) intermediate must be converted to its (3S) epimer. This critical step is catalyzed by a 3-hydroxyacyl-CoA epimerase.
- **Continuation of Beta-Oxidation:** Once the (3S)-isomer is formed, it becomes a valid substrate for the next enzyme in the cycle, (3S)-hydroxyacyl-CoA dehydrogenase, allowing the beta-oxidation spiral to proceed.

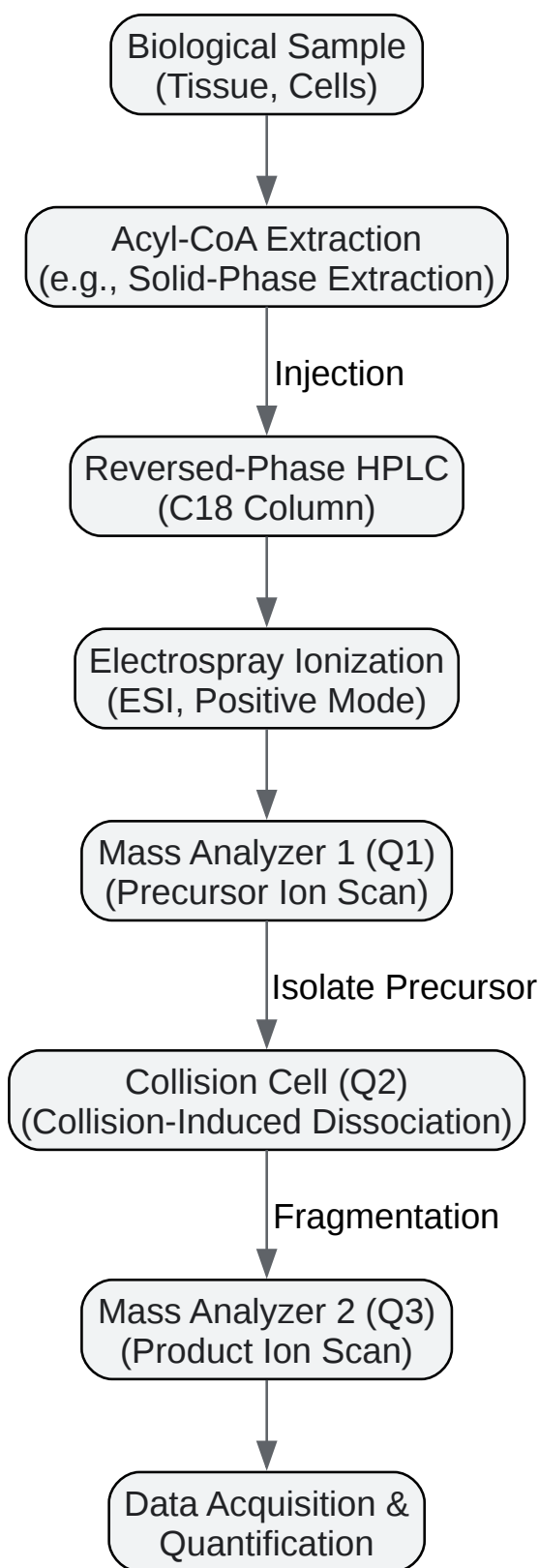
Analytical Methodologies for Detection and Quantification

The study of specific metabolic intermediates like **(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA** requires highly sensitive and specific analytical techniques due to their low intracellular abundance and transient nature.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for acyl-CoA analysis. It combines the separation power of liquid chromatography with the mass-based detection and structural elucidation capabilities of tandem mass spectrometry.

Workflow Diagram:



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Caption: A typical LC-MS/MS workflow for acyl-CoA analysis.

Experimental Protocol: Quantification of Acyl-CoAs from Cell Lysates

This protocol provides a self-validating system by incorporating an internal standard for accurate quantification.

- Cell Harvesting & Lysis:
 - Harvest cultured cells (e.g., 1-5 million cells) by trypsinization or scraping.
 - Immediately quench metabolic activity by washing with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cell pellet in 500 μ L of a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water) containing a known concentration of an appropriate internal standard (e.g., a ^{13}C -labeled acyl-CoA).
 - Vortex vigorously for 1 minute and incubate on ice for 10 minutes.
- Protein Precipitation & Extraction:
 - Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris.
 - Carefully collect the supernatant containing the acyl-CoAs.
 - Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
- Sample Reconstitution & LC-MS/MS Analysis:
 - Reconstitute the dried extract in 100 μ L of a suitable solvent (e.g., 5% methanol in water with 0.1% formic acid).
 - Inject 5-10 μ L onto a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
 - Perform chromatographic separation using a gradient of mobile phase A (water, 0.1% formic acid) and mobile phase B (acetonitrile, 0.1% formic acid).

- Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
 - Precursor Ion (Q1): The $[M+H]^+$ of **(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA**.
 - Product Ion (Q3): A characteristic fragment ion, typically resulting from the neutral loss of the phosphopantetheine moiety.
- Data Analysis:
 - Quantify the target analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analyte and internal standard.

Potential Roles in Research and Drug Development

- Biomarker of Metabolic Dysfunction: Altered levels of specific acyl-CoA intermediates can serve as sensitive biomarkers for inborn errors of metabolism or acquired metabolic diseases (e.g., diabetes, non-alcoholic fatty liver disease). Studying this particular intermediate could provide insights into dysregulated omega-3 fatty acid oxidation.
- Target for Therapeutic Intervention: The auxiliary enzymes responsible for processing PUFAs, such as the epimerase that acts on (3R)-hydroxyacyl-CoAs, could be targets for drugs aimed at modulating fatty acid metabolism. Inhibiting or enhancing these enzymes could be a strategy to alter energy balance or lipid signaling.
- Probe for Studying Enzyme Kinetics: Synthetically produced **(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA** can be used as a substrate to characterize the kinetics and substrate specificity of 3-hydroxyacyl-CoA epimerases and dehydrogenases, providing fundamental insights into their function.

Conclusion

(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA represents more than a mere metabolic curiosity. It is a testament to the complexity and adaptability of fatty acid oxidation pathways, highlighting the specialized enzymatic toolkit required to harness energy from dietary PUFAs.

For researchers, its presence is an indicator of active omega-3 catabolism and a potential node for investigating metabolic health and disease. Advanced analytical methodologies, particularly LC-MS/MS, are crucial for its detection and for elucidating its role in the broader network of lipid metabolism. Further research into the regulation of its formation and conversion will undoubtedly deepen our understanding of cellular energy homeostasis and its pathological deviations.

References

There are no direct research papers or database entries specifically for "(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA" found in the search. The information presented is synthesized from established principles of polyunsaturated fatty acid beta-oxidation, for which general references are provided.

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